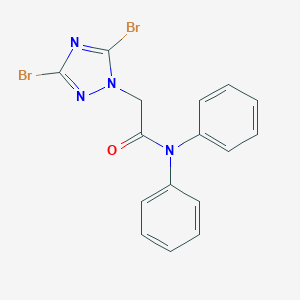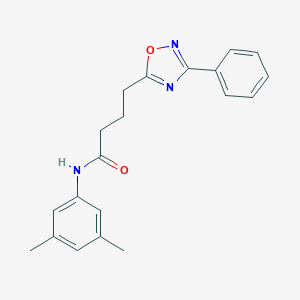![molecular formula C18H15N3O4 B277576 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid, also known as MOPAB, is a synthetic compound that has been widely used in scientific research due to its unique properties. MOPAB is a member of the phthalazinone family, which has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid involves the inhibition of protein-protein interactions. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid binds to the bromodomain of CBP/p300, which prevents the interaction between CBP/p300 and NF-kappaB. This inhibition leads to a decrease in the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has also been shown to inhibit the proliferation of cancer cells. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been shown to inhibit the activity of histone acetyltransferases, which are enzymes that are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid in lab experiments is its specificity. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid only inhibits the interaction between CBP/p300 and NF-kappaB, which makes it a useful tool for studying the role of this interaction in various biological processes. However, one of the limitations of using 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid in scientific research. One potential direction is the development of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid analogs that have improved solubility and specificity. Another potential direction is the use of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid in combination with other drugs to enhance its therapeutic potential. Additionally, 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid could be used to study the role of the CBP/p300-NF-kappaB interaction in other biological processes, such as the immune response and cancer progression.
Métodos De Síntesis
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid can be synthesized through a multi-step process. The first step involves the reaction of 3-methylphthalic anhydride with ammonia to form 3-methylphthalimide. The second step involves the reaction of 3-methylphthalimide with 4-aminobenzoic acid to form 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been widely used in scientific research as a tool to study the role of various biological processes. One of the most common uses of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid is to study the inhibition of protein-protein interactions. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been shown to inhibit the interaction between the transcription factor NF-kappaB and its co-activator CBP/p300. This inhibition leads to a decrease in the expression of pro-inflammatory genes, making 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid a potential therapeutic agent for inflammatory diseases.
Propiedades
Fórmula molecular |
C18H15N3O4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-21-17(23)12-7-3-2-6-11(12)15(20-21)10-16(22)19-14-9-5-4-8-13(14)18(24)25/h2-9H,10H2,1H3,(H,19,22)(H,24,25) |
Clave InChI |
QXVWLDVPBBZRRB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)

![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)